2-tert-butyl-4-methyl-1H-imidazole

Übersicht

Beschreibung

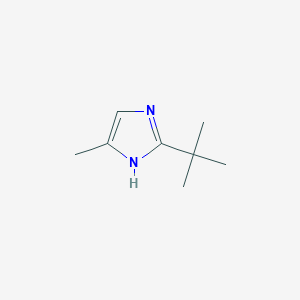

2-tert-butyl-4-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group at the second position and a methyl group at the fourth position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring from acetophenones and benzylic amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiophene Chlorine

The 5-chloro substituent on the thiophene ring is susceptible to nucleophilic aromatic substitution (NAS) under mild conditions.

-

Reaction with amines : The chlorine can be replaced by primary or secondary amines. For example, treatment with morpholine in ethanol at 60°C yields 5-morpholino-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide .

-

Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki) with arylboronic acids replaces chlorine with aryl groups .

| Reaction Type | Conditions | Product |

|---|---|---|

| Amine substitution | Morpholine, ethanol, 60°C, 12 h | 5-Morpholino derivative |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 h | 5-Aryl-substituted thiophene carboxamide |

Functionalization of the Thiazole Ring

The 1,3-thiazole core participates in electrophilic substitution and cycloaddition reactions:

-

Electrophilic substitution : Bromination at the 5-methyl-thiazole position using NBS (N-bromosuccinimide) in CCl₄ produces 5-(bromomethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide .

-

Cyclocondensation : The exocyclic NH group reacts with aldehydes (e.g., benzaldehyde) under acid catalysis to form Schiff bases .

| Reaction Type | Conditions | Product |

|---|---|---|

| Bromination | NBS, CCl₄, reflux, 6 h | 5-Bromomethyl derivative |

| Schiff base formation | Benzaldehyde, AcOH, 80°C, 8 h | N-(4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide benzylidene |

Hydrolysis and Oxidation of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux converts the carboxamide to 5-chlorothiophene-2-carboxylic acid .

-

Basic hydrolysis : NaOH in ethanol/water (1:1) yields the sodium salt of the carboxylic acid .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 24 h | 5-Chlorothiophene-2-carboxylic acid |

| Basic hydrolysis | 2M NaOH, ethanol/H₂O, 60°C, 12 h | Sodium 5-chlorothiophene-2-carboxylate |

Methoxy Group Demethylation

The 4-methoxyphenyl substituent can undergo demethylation using BBr₃ in dichloromethane to form a phenolic hydroxyl group, enabling further functionalization (e.g., O-alkylation) .

| Reaction Type | Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, 0°C to RT, 4 h | 5-Chloro-N-[4-(4-hydroxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Thiazole Ring Modification

The thiazole ring’s NH group participates in:

-

Acylation : Reaction with acetyl chloride in pyridine yields N-acetyl derivatives .

-

Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups at the para position of the methoxyphenyl ring .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT, 6 h | N-Acetyl-5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |

| Sulfonation |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 2-tert-butyl-4-methyl-1H-imidazole, as inhibitors of key enzymes involved in cancer progression. For instance, compounds with imidazole moieties have been synthesized and evaluated for their ability to inhibit human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. The introduction of substituents like tert-butyl enhances the potency of these compounds against cancer cell lines, demonstrating significant IC50 values in vitro .

Antimicrobial Properties

The antimicrobial efficacy of imidazole derivatives has also been investigated. A study examining various substituted imidazoles showed that modifications at the 2 and 4 positions could lead to enhanced activity against a range of pathogens, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that the presence of bulky groups like tert-butyl increases lipophilicity, potentially improving membrane penetration and bioactivity .

Catalysis

Catalytic Applications

Imidazole derivatives serve as effective catalysts in organic synthesis. The presence of nitrogen atoms in their structure allows them to act as Lewis bases or acids, facilitating various reactions such as cross-coupling and condensation reactions. For example, tert-butyl-substituted imidazoles have been employed in the synthesis of complex organic molecules through metal-free catalysis, showcasing their versatility and efficiency .

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Cross-coupling | This compound | 85 | |

| Aldol condensation | tert-butyl imidazole derivative | 90 | |

| Enzyme inhibition | Imidazole derivatives | IC50 < 100 nM |

Material Science

Polymer Chemistry

In material science, this compound has been utilized to modify polymer properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can lead to improved material characteristics suitable for various industrial applications .

Case Studies

-

Anticancer Drug Development

A series of studies focused on synthesizing imidazole-based compounds for anticancer therapy revealed that introducing a tert-butyl group significantly improved the selectivity and potency against hFTase compared to simpler imidazole structures. The most promising candidates exhibited IC50 values in the low nanomolar range, indicating strong potential for further development into therapeutic agents . -

Antimicrobial Screening

In vitro testing of various substituted imidazoles against Mycobacterium tuberculosis demonstrated that compounds with larger substituents like tert-butyl showed enhanced activity, with minimum inhibitory concentrations (MIC) significantly lower than those of non-substituted counterparts. This suggests that structural modifications can lead to better therapeutic agents against resistant strains .

Wirkmechanismus

The mechanism of action of 2-tert-butyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a valuable ligand in catalysis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-tert-butyl-1H-imidazole: Similar structure but lacks the methyl group at the fourth position.

1-Benzyl-2-methyl-1H-imidazole: Contains a benzyl group at the first position and a methyl group at the second position.

Uniqueness

2-tert-butyl-4-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

2-tert-butyl-4-methyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing two nitrogen atoms. The presence of a tert-butyl group at the second position and a methyl group at the fourth position contributes to its unique properties, enhancing stability and reactivity compared to other imidazole derivatives.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

- Metal Coordination : The imidazole ring can coordinate with metal ions, making it useful as a ligand in catalysis.

- Hydrogen Bonding : The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis glutamine synthetase (MtGS), suggesting potential applications in tuberculosis treatment. Inhibitors derived from this class demonstrated submicromolar IC50 values, indicating strong inhibitory effects .

Anticancer Properties

Imidazole compounds have shown promise in cancer therapy. For instance, studies have reported that certain imidazole derivatives induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression. Specific findings related to this compound include:

- Cytotoxicity : In vitro studies have demonstrated that imidazole derivatives can significantly reduce cell viability in various cancer cell lines, including breast and lung cancers. Some compounds exhibited IC50 values as low as 0.75 µM against MCF-7 breast cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerases and other critical pathways involved in tumor growth .

Case Studies

| Study | Findings | |

|---|---|---|

| Baviskar et al. (2020) | Investigated five imidazole derivatives; one showed LC50 of 25 µM against HEK 293 cells | Imidazoles are potent inhibitors of DNA-related enzymes |

| Zhao et al. (2021) | Synthesized six imidazole compounds; one showed IC50 of 0.75 µM against MCF-7 | Imidazoles can be developed as effective anticancer agents |

| Dao et al. (2020) | Evaluated twenty-six synthesized compounds; one showed IC50 of 50 µM against multiple cancer cell lines | Identified promising candidates for further development |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold in drug design:

- Drug Development : Its ability to inhibit specific biological targets positions it as a candidate for developing new therapeutic agents against infectious diseases and cancers.

- Synthetic Versatility : The compound can serve as a building block for synthesizing more complex molecules with tailored biological activities .

Eigenschaften

IUPAC Name |

2-tert-butyl-5-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6-5-9-7(10-6)8(2,3)4/h5H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMWXWGCHIXJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.